Aviptadil

Descripción general

Descripción

Aviptadil es una formulación sintética del péptido intestinal vasoactivo humano (VIP). El VIP fue descubierto en 1970 y se ha utilizado para tratar diversas afecciones inflamatorias, como el síndrome de dificultad respiratoria aguda (SDRA), el asma y la enfermedad pulmonar obstructiva crónica (EPOC) . This compound es conocido por sus potentes propiedades antiinflamatorias e inmunomoduladoras, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades respiratorias y otras enfermedades inflamatorias .

Aplicaciones Científicas De Investigación

Aviptadil tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química:

- Utilizado como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

- Investigado por su potencial para formar complejos estables con diversos iones metálicos.

Biología:

- Estudiado por su papel en la modulación de las respuestas inmunitarias y la reducción de la inflamación.

- Utilizado en investigaciones sobre neuropéptidos y sus efectos en diversos procesos fisiológicos.

Medicina:

- Aplicado en el tratamiento de enfermedades respiratorias como el SDRA, el asma y la EPOC .

- Investigado por su potencial para tratar la COVID-19 al proteger las células alveolares tipo II en los pulmones y reducir la inflamación pulmonar .

Industria:

- Utilizado en el desarrollo de terapias basadas en péptidos y sistemas de administración de fármacos.

- Investigado por su potencial en la formulación de fármacos inhalables para enfermedades respiratorias .

Mecanismo De Acción

Aviptadil ejerce sus efectos al unirse a receptores específicos en las células alveolares tipo II de los pulmones. Estos receptores son las mismas células que unen el coronavirus del síndrome respiratorio agudo severo (SARS-CoV-2) a través de sus receptores de la enzima convertidora de angiotensina 2 . Al unirse a estos receptores, this compound protege las células y el epitelio pulmonar circundante al bloquear las citoquinas, prevenir la apoptosis y aumentar la producción de surfactante . Este mecanismo ayuda a mantener la homeostasis pulmonar y reduce la inflamación, lo que hace que this compound sea eficaz en el tratamiento de enfermedades respiratorias .

Compuestos similares:

Péptido intestinal vasoactivo (VIP): La forma natural de this compound, utilizada en diversos procesos fisiológicos.

Fentolamina: A menudo se combina con this compound en formulaciones como Invicorp para tratar la disfunción eréctil.

Unicidad: this compound es único debido a su formulación sintética, que permite un control preciso de su estructura y función. A diferencia del VIP natural, this compound se puede producir en grandes cantidades con alta pureza y consistencia. Su capacidad para unirse específicamente a los receptores de las células alveolares tipo II y proteger contra la inflamación pulmonar lo diferencia de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Aviptadil plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. This compound is a synthetic form of VIP, which is produced by lymphoid cells and plays a major role in immunological functions for controlling the homeostasis of the immune system .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound defends type 2 pneumocytes, induces bronchodilation, and supports the immune system .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with non-structural protein (nsp) 10 and nsp16, which may inhibit the 2’-O-methyltransferase activity of the SARS-CoV-2 nsp10 and nsp16 complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has shown significant beneficial results in COVID acute respiratory distress syndrome (ARDS), as evident by the interim analysis data from previous studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Transport and Distribution

This compound is transported and distributed within cells and tissues. It binds to its receptors in discrete locations within the gastrointestinal, respiratory, and genital tracts . This compound is localized on respiratory epithelium, smooth muscles of the airways, blood vessels, and alveolar walls .

Subcellular Localization

It is known that the principal localization of VIP-containing neurons in the tracheobronchial tree is in the smooth muscle layer, around submucosal mucous glands and in the walls of pulmonary and bronchial arteries .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de Aviptadil implica la síntesis de un fragmento dipéptido Fmoc-Leu-Asn-OH utilizando un método de fase líquida. Esto va seguido del acoplamiento secuencial de aminoácidos con protección N-terminal Fmoc y protección de cadena lateral de acuerdo con la secuencia peptídica de la cadena principal de this compound. El acoplamiento se realiza mediante síntesis en fase sólida con resina de amino MBHA de amida de Rink como resina inicial . El acoplamiento de aminoácidos en las posiciones 23, 24, 27 y 28 se logra utilizando el fragmento dipéptido Fmoc-Leu-Asn-OH, mientras que el acoplamiento de histidina en la primera posición se realiza utilizando Boc-His (Trt)-OH . Los pasos finales implican la pirólisis de la resina peptídica, la purificación y la liofilización para obtener this compound .

Métodos de producción industrial: La producción industrial de this compound sigue la misma ruta sintética, pero se optimiza para la producción a gran escala. El método asegura una alta eficiencia sintética, bajo costo e impurezas mínimas de racemización, lo que lo hace adecuado para operaciones a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: Aviptadil se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el péptido y mejorar su estabilidad, eficacia y biodisponibilidad.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o los perácidos para introducir funcionalidades de oxígeno en el péptido.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan para reducir grupos funcionales específicos dentro del péptido.

Sustitución: Las reacciones de sustitución a menudo implican reactivos nucleófilos para reemplazar átomos o grupos específicos dentro de la estructura del péptido.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen péptidos modificados con mayor estabilidad, eficacia y biodisponibilidad. Estas modificaciones son cruciales para mejorar el potencial terapéutico de this compound.

Comparación Con Compuestos Similares

Vasoactive Intestinal Peptide (VIP): The natural form of Aviptadil, used in various physiological processes.

Phentolamine: Often combined with this compound in formulations like Invicorp for treating erectile dysfunction.

Remdesivir: An antiviral drug compared with this compound for treating COVID-19-associated hypoxemic respiratory failure.

Uniqueness: this compound is unique due to its synthetic formulation, which allows for precise control over its structure and function. Unlike natural VIP, this compound can be produced in large quantities with high purity and consistency. Its ability to bind specifically to receptors on alveolar type II cells and protect against pulmonary inflammation sets it apart from other similar compounds .

Propiedades

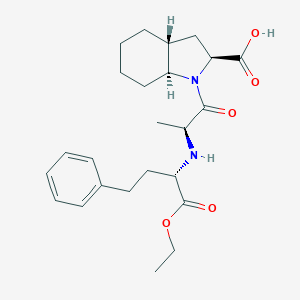

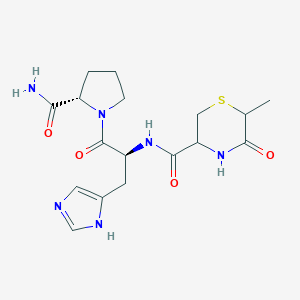

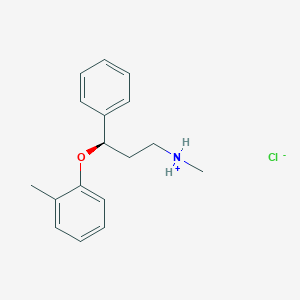

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C147H237N43O43S/c1-18-75(12)115(142(229)180-96(56-72(6)7)131(218)183-104(145(232)233)63-110(155)200)188-139(226)106(68-192)185-134(221)101(62-109(154)199)177-130(217)95(55-71(4)5)174-132(219)97(58-81-37-41-84(195)42-38-81)175-125(212)88(33-23-26-49-149)167-123(210)89(34-24-27-50-150)171-140(227)113(73(8)9)186-118(205)76(13)164-121(208)93(47-53-234-17)170-127(214)92(45-46-107(152)197)169-122(209)87(32-22-25-48-148)166-124(211)90(35-28-51-161-146(156)157)168-129(216)94(54-70(2)3)173-126(213)91(36-29-52-162-147(158)159)172-143(230)116(78(15)193)189-136(223)98(59-82-39-43-85(196)44-40-82)176-133(220)100(61-108(153)198)178-135(222)103(65-112(203)204)182-144(231)117(79(16)194)190-137(224)99(57-80-30-20-19-21-31-80)181-141(228)114(74(10)11)187-119(206)77(14)165-128(215)102(64-111(201)202)179-138(225)105(67-191)184-120(207)86(151)60-83-66-160-69-163-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,191-196H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,199)(H2,155,200)(H,160,163)(H,164,208)(H,165,215)(H,166,211)(H,167,210)(H,168,216)(H,169,209)(H,170,214)(H,171,227)(H,172,230)(H,173,213)(H,174,219)(H,175,212)(H,176,220)(H,177,217)(H,178,222)(H,179,225)(H,180,229)(H,181,228)(H,182,231)(H,183,218)(H,184,207)(H,185,221)(H,186,205)(H,187,206)(H,188,226)(H,189,223)(H,190,224)(H,201,202)(H,203,204)(H,232,233)(H4,156,157,161)(H4,158,159,162)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUWHHLIZKOSMS-RIWXPGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C147H237N43O43S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40077-57-4 | |

| Record name | Aviptadil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040077574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the primary mechanism of action for Aviptadil in treating COVID-19?

A1: this compound exerts its therapeutic effects by binding to Vasoactive Intestinal Peptide receptor 1 (VPAC1) receptors found on Alveolar Type II cells in the lungs. [] These cells are also targeted by the SARS-CoV-2 virus for entry via their angiotensin-converting enzyme 2 (ACE2) receptors. By binding to VPAC1 receptors, this compound protects these crucial cells and the surrounding pulmonary epithelium through various mechanisms. []

Q2: How does this compound protect the lungs from the damaging effects of COVID-19?

A2: this compound provides multi-pronged protection against COVID-19-induced lung injury by:

- Inhibiting viral replication: this compound directly hinders the replication of the SARS-CoV-2 virus within infected cells. [] One potential mechanism involves binding to non-structural proteins (nsp) 10 and nsp16 of the virus, potentially inhibiting the 2’-O-methyltransferase activity of the SARS-CoV-2 nsp10 and nsp16 complex. [, ]

- Suppressing cytokine storm: this compound dampens the excessive release of pro-inflammatory cytokines, known as a "cytokine storm", a hallmark of severe COVID-19. [, ]

- Preventing cell death: this compound inhibits apoptosis, or programmed cell death, in Alveolar Type II cells, preserving their function and integrity. [, ]

- Boosting surfactant production: this compound stimulates the production of surfactant by Alveolar Type II cells. Surfactant is crucial for maintaining lung elasticity and facilitating efficient gas exchange, the loss of which is implicated in COVID-19 respiratory failure. [, ]

Q3: What is the significance of this compound's binding to Alveolar Type II cells in the context of COVID-19?

A3: Alveolar Type II cells are critical for lung function, playing a key role in gas exchange and surfactant production. These cells are also primary targets for SARS-CoV-2 infection. This compound's specific binding to VPAC1 receptors on these cells allows it to exert localized protective effects, shielding them from viral damage, inflammation, and cell death. This targeted action is crucial for mitigating the severe respiratory complications associated with COVID-19. [, ]

Q4: What is the chemical structure of this compound?

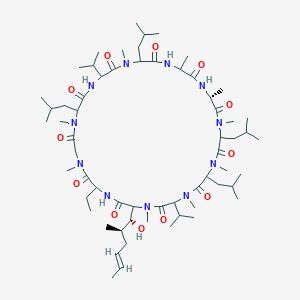

A4: this compound is a synthetic form of Vasoactive Intestinal Peptide (VIP). VIP is a 28-amino acid neuropeptide with the following sequence:

Q5: What is the molecular weight of this compound?

A5: The molecular weight of this compound is approximately 3326.7 g/mol.

Q6: Is there any information available on the spectroscopic characteristics of this compound?

A6: While the provided research doesn't delve into the spectroscopic details of this compound, standard analytical techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy can be employed to characterize its structure and properties.

Q7: What is known about the stability of this compound, and what strategies are employed to ensure its stability in formulations?

A7: this compound, being a peptide, is susceptible to degradation, particularly in aqueous solutions. To enhance its stability, various formulation strategies are employed, such as lyophilization. Research highlights the use of sucrose as a bulking agent during lyophilization, acting as a cryoprotectant to preserve peptide integrity. [] This formulation approach ensures product stability during storage and transportation, overcoming challenges associated with its aqueous stability. []

Q8: What evidence supports the potential efficacy of this compound in treating COVID-19?

A8: The potential of this compound in treating COVID-19 is supported by preclinical and clinical studies:

- Preclinical studies: In vitro studies demonstrate this compound's ability to inhibit SARS-CoV-2 replication in human monocytes and Calu-3 cells, reducing the production of pro-inflammatory mediators. []

- Clinical trials: this compound has been granted Fast Track designation by the US FDA for treating Critical COVID-19 with Respiratory Failure, indicating its potential to address an unmet medical need. [, , ] It is currently undergoing Phase 2/3 clinical trials to evaluate its safety and efficacy rigorously. [, , , , ] Several studies, including open-label trials and case series, suggest potential benefits such as improved oxygenation, reduced hospital stay, and increased survival in critically ill COVID-19 patients. [, , , , , , , ]

Q9: Are there any specific patient populations where this compound might be particularly beneficial for COVID-19 treatment?

A9: While research is ongoing, some studies suggest that this compound could be particularly beneficial for specific COVID-19 patient populations, including:

- Patients with severe comorbidities: Several studies report promising outcomes in critically ill patients with multiple comorbidities who were ineligible for inclusion in standard clinical trials, suggesting this compound's potential in this high-risk group. [, , ]

- Pregnant women: Although limited data is available, a case report documented the successful treatment of a pregnant woman with critical COVID-19 using this compound, highlighting its potential use in this vulnerable population. []

Q10: What is the safety profile of this compound based on available data?

A10: While long-term safety data is still being gathered, preliminary findings from clinical trials and case series indicate that this compound is generally well-tolerated. [, , , , , , , , ]

Q11: Are there any alternative treatments available for COVID-19 respiratory failure, and how does this compound compare?

A11: While several treatments for COVID-19 respiratory failure exist, including antiviral drugs, corticosteroids, and immunomodulators, this compound's unique mechanism of action, targeting both the virus and the inflammatory response, makes it a promising therapeutic candidate. [, ] Its potential to directly protect Alveolar Type II cells distinguishes it from other treatment modalities. []

Q12: What are some of the key research tools and resources being utilized in this compound research for COVID-19?

A12: this compound research for COVID-19 utilizes a multidisciplinary approach incorporating:

- Clinical trials: Rigorous randomized controlled trials are being conducted to assess this compound's efficacy and safety comprehensively. [, , , , ]

- Bioinformatics tools: Computational modeling and simulation studies are employed to understand the interactions between this compound and viral proteins, aiding in drug development efforts. []

- Laboratory techniques: Cell culture models and animal models are used to study the mechanisms of action and potential therapeutic benefits of this compound. [, ]

Q13: What is the historical context of this compound research, and what are some of the key milestones in its development?

A13: this compound has a history of research for various conditions, including pulmonary hypertension and erectile dysfunction. [, , , , ] Key milestones in its development include:

- Early research on Vasoactive Intestinal Peptide: The discovery and characterization of VIP's diverse physiological effects laid the foundation for exploring its therapeutic potential. [, ]

- Development of this compound as a synthetic VIP analog: The synthesis of this compound allowed for its pharmaceutical development and clinical investigation. [, ]

- Fast Track designation for COVID-19: The FDA's granting of Fast Track designation to this compound for Critical COVID-19 with Respiratory Failure marked a significant step towards its potential use in addressing the pandemic. [, , ]

Q14: What are some of the cross-disciplinary collaborations and research efforts driving this compound research forward?

A14: this compound research exemplifies cross-disciplinary collaboration, bringing together:

- Pulmonologists and critical care specialists: These experts provide clinical expertise and insights into the pathophysiology of COVID-19 respiratory failure. [, , , , , , , ]

- Pharmacologists and pharmaceutical scientists: These researchers focus on drug development, formulation optimization, and understanding this compound's pharmacokinetic and pharmacodynamic properties. [, ]

- Virologists and immunologists: These scientists contribute to understanding this compound's antiviral and immunomodulatory effects, elucidating its mechanism of action. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.